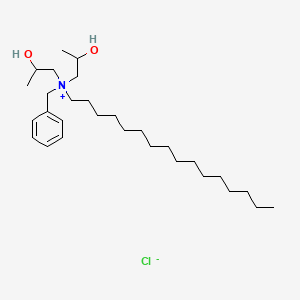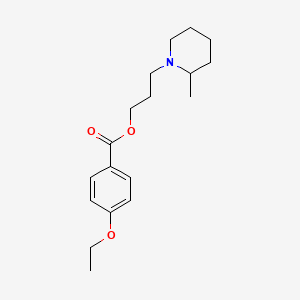
2,3-Quinoxalinediamine, N,N'-di-2-propenyl-, mono(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) is a chemical compound that belongs to the quinoxaline family. This compound is characterized by the presence of two amino groups attached to the quinoxaline ring, along with two propenyl groups and a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) typically involves the reaction of quinoxaline-2,3-diamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then treated with 4-methylbenzenesulfonyl chloride to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The propenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,3-Quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,3-quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The presence of the propenyl groups enhances its ability to interact with hydrophobic pockets in proteins, making it a potent inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Quinoxalinediamine: Lacks the propenyl and 4-methylbenzenesulfonate groups.
N,N’-Diallylquinoxaline-2,3-diamine: Similar structure but without the 4-methylbenzenesulfonate group.
Uniqueness
2,3-Quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) is unique due to the presence of both propenyl and 4-methylbenzenesulfonate groups, which enhance its chemical reactivity and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
68239-12-3 |
|---|---|
Formule moléculaire |
C21H24N4O3S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-N,3-N-bis(prop-2-enyl)quinoxaline-2,3-diamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H16N4.C7H8O3S/c1-3-9-15-13-14(16-10-4-2)18-12-8-6-5-7-11(12)17-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18);2-5H,1H3,(H,8,9,10) |
Clé InChI |
FPYDDNRHDKVMTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCNC1=NC2=CC=CC=C2N=C1NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
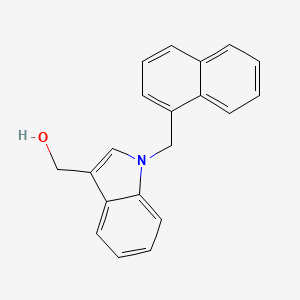
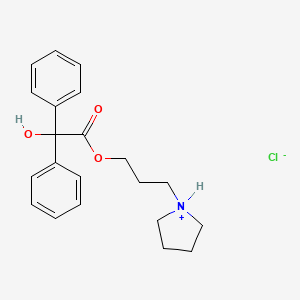
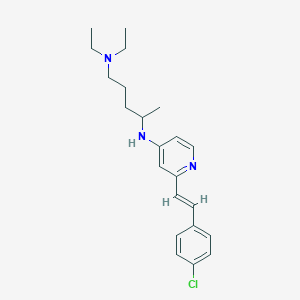
![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
